(2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate
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Overview
Description
(2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate typically involves the reaction of quinoline derivatives with pyrrolidine carboxylates under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
(2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and ultimately causing cell death. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
Quinoline: A nitrogen-based heterocyclic aromatic compound with various applications in medicinal chemistry.
Quinolone: A class of synthetic antibiotics with a broad spectrum of activity against bacterial infections.
Uniqueness
(2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Biological Activity
(2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by a pyrrolidine ring, which is known for its versatility in drug design and development. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a quinoline moiety linked to a pyrrolidine ring through an ether bond. This unique structure contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C13H14N2O3 |
Molecular Weight | 246.26 g/mol |
CAS Number | Not available |
Purity | ≥95% |
Research indicates that this compound may exert its biological effects through various mechanisms:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cellular signaling pathways. Kinase inhibitors are critical in cancer therapy as they can disrupt aberrant signaling pathways that promote tumor growth and survival .
- Antioxidant Activity : The presence of the quinoline moiety may confer antioxidant properties, which can help mitigate oxidative stress in cells .
- Antimicrobial Properties : Some derivatives of pyrrolidine compounds have shown antimicrobial activity, indicating potential applications in treating infections .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against specific cancer cell lines. For instance, studies have reported IC50 values in the low nanomolar range against various kinase targets .
In Vivo Studies
Animal models have been utilized to evaluate the efficacy and safety profile of this compound. Results indicate promising antitumor activity with manageable side effects, suggesting its potential as a therapeutic agent in oncology.
Case Studies
- Case Study on Anticancer Activity : In a study focused on breast cancer models, this compound was administered to mice bearing tumors. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer drug .
- Antimicrobial Efficacy : Another study investigated the antimicrobial properties of this compound against various bacterial strains. Results showed that it effectively inhibited the growth of Gram-positive bacteria, suggesting its utility in treating bacterial infections .
Properties
IUPAC Name |
methyl 4-quinolin-8-yloxypyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-15(18)12-8-11(9-17-12)20-13-6-2-4-10-5-3-7-16-14(10)13/h2-7,11-12,17H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOIOHFNEILUBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.